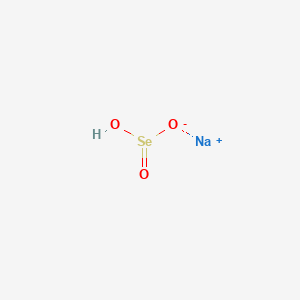Sodium biselenite
CAS No.: 7782-82-3
Cat. No.: VC1936648
Molecular Formula: HNaO3Se
Molecular Weight: 150.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7782-82-3 |
|---|---|
| Molecular Formula | HNaO3Se |
| Molecular Weight | 150.97 g/mol |
| IUPAC Name | sodium;hydrogen selenite |
| Standard InChI | InChI=1S/Na.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 |
| Standard InChI Key | OHYAUPVXSYITQV-UHFFFAOYSA-M |
| SMILES | O[Se](=O)[O-].[Na+] |
| Canonical SMILES | O[Se](=O)[O-].[Na+] |
Introduction
Physical and Chemical Properties
Sodium biselenite exhibits distinct physical and chemical properties that determine its behavior in various applications. Understanding these properties is essential for proper handling and utilization of this compound.
Physical Properties
The physical properties of sodium biselenite are summarized in the following table:
| Property | Characteristic |
|---|---|
| Physical state at 20°C | Solid |
| Color | White powder |
| pH value | 6-7 at 50 g/L at 25°C |
| Solubility | Soluble in water |
| Sensitivity | Hygroscopic |
| Molecular Weight | 150.96 g/mol |
| Form | Solid |
The compound is hygroscopic, readily absorbing moisture from the atmosphere . This property necessitates proper storage conditions to maintain its integrity.
Chemical Properties
Sodium biselenite features a pyramidal SeO3^2- structure as confirmed by X-ray crystallography . The Se-O bond distances range from 1.67 to 1.72 Å . The chemical formula can be written as NaHSeO3 or H3NaO3Se, with the latter emphasizing the arrangement of atoms .
The compound can undergo oxidation to form sodium selenate (Na2SeO4) . This oxidation reaction represents a significant transformation pathway for selenium compounds in both laboratory and environmental contexts.
Synthesis and Fundamental Reactions
Sodium biselenite is typically synthesized through controlled chemical reactions involving selenium-containing precursors.
Synthesis Methods
The primary method for synthesizing sodium biselenite involves the reaction of selenium dioxide with sodium hydroxide :
SeO2 + 2 NaOH → Na2SeO3 + H2O
The resulting sodium selenite can then be converted to sodium biselenite through acidification or other methods . Alternative synthetic routes may involve the reduction of sodium selenate under specific conditions.
Chemical Reactions
Sodium biselenite participates in various chemical reactions, particularly redox processes. It can act as both an oxidizing and reducing agent depending on the reaction conditions. In biological systems, it can react with sulfhydryl groups in proteins, affecting their structure and function .
When heated, the pentahydrate form converts to the anhydrous salt at approximately 40°C . This dehydration process is relevant for industrial applications and laboratory procedures requiring anhydrous conditions.
Applications
Sodium biselenite finds applications across various fields, particularly in microbiology, research, and industry.
Microbiological Applications
One of the primary applications of sodium biselenite is in microbiological media for the selective enrichment of Salmonella species . It is used in the preparation of:
-
Selenite Broth Base
-
Mannitol Selenite Broth Base
-
Selenite Cystine Broth Base
These media utilize the selective properties of sodium biselenite to inhibit the growth of certain microorganisms while allowing Salmonella to proliferate . The typical concentration used is 4 grams of sodium biselenite dissolved in 1 liter of distilled water, which is then used to reconstitute the base medium .
Research Applications
Sodium biselenite serves as a valuable tool in various research fields:
Selenium Methylation Studies
Researchers utilize sodium biselenite in studies investigating the methylation of selenium by microorganisms . These studies have revealed that certain bacteria can methylate selenium in both organic and inorganic forms, producing dimethylselenide (DMSe) and dimethyldiselenide (DMDSe) . This process has implications for environmental selenium cycling and bioremediation strategies.
Fungal Growth Studies
Studies have examined the effect of sodium biselenite on the growth of fungal species, particularly Aspergillus . Sodium biselenite at concentrations of 40 μg/ml causes inhibition of growth in various Aspergillus isolates and induces the formation of an orange pigment in the mycelium of most species except A. niger . The compound also affects aflatoxin production in Aspergillus parasiticus, with the intensity of pigmentation increasing as growth is reduced by higher selenite concentrations .
Industrial Applications
In the industrial sector, sodium biselenite and related selenites (barium and zinc selenites) are used in the manufacture of colorless glass . The pink color imparted by these selenites counteracts the green color resulting from iron impurities in the glass .
Biological Effects
The biological effects of sodium biselenite are diverse and depend on concentration, exposure route, and target organism.
Effects on Fungal Metabolism
In fungi, sodium biselenite affects both growth and secondary metabolism. The compound induces pigment formation in several Aspergillus species and modifies aflatoxin production in A. parasiticus . These effects likely result from alterations in redox balance and metabolic pathways within the fungal cells.
Environmental Impact
Sodium biselenite poses significant environmental concerns due to its toxicity to aquatic organisms and potential for bioaccumulation.
Aquatic Toxicity
Safety data sheets classify sodium biselenite as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) . This high toxicity necessitates careful disposal practices to prevent environmental contamination.
Environmental Fate
In the environment, sodium biselenite may undergo various transformations, including:
-
Redox reactions (oxidation to selenate or reduction to elemental selenium)
-
Methylation by microorganisms to form volatile selenium compounds
-
Adsorption onto soil particles
-
Uptake by plants and subsequent incorporation into the food chain
These processes determine the ultimate fate and impact of selenium released into environmental systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume